2'-(butan-2-yl)-1'-oxo-N-(pyridin-3-yl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic molecule with a spirocyclic structure. Let’s break it down:
- The spiro[cyclohexane-1,3’-isoquinoline] portion consists of a cyclohexane ring fused with an isoquinoline ring.
- The pyridin-3-yl group is attached to the spirocyclic system.
- The butan-2-yl group is connected to the spirocyclic core.
- The 1’-oxo indicates a ketone group at the 1’ position.
- The carboxamide group is present at the 4’ position.
- This compound’s intricate structure suggests potential biological activity and interesting properties.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. given its complexity, it likely involves multiple steps.
- Industrial production methods may involve modifications of existing synthetic pathways or innovative approaches.
Chemical Reactions Analysis
- Reactions:
Oxidation: The ketone group (1’-oxo) can undergo oxidation reactions.
Substitution: The pyridine ring (pyridin-3-yl) is susceptible to nucleophilic substitution.
Reduction: Reduction of the carbonyl group (1’-oxo) or other functional groups.
- Common reagents:
- Oxidation: KMnO₄, CrO₃, or PCC.
- Substitution: Alkyl halides, amines, or nucleophiles.
- Reduction: NaBH₄, LiAlH₄, or catalytic hydrogenation.
- Major products depend on reaction conditions and regioselectivity.
Scientific Research Applications
Medicinal Chemistry:
Chemical Biology:
Mechanism of Action
- The compound’s mechanism likely involves interactions with cellular targets.
- Further studies are needed to elucidate its specific mode of action.
Comparison with Similar Compounds
- Similar compounds may include:
- Pyrazinamide (a well-known antitubercular drug).
- Other spirocyclic or pyridine-containing molecules.
- Uniqueness lies in its specific combination of structural features.
Properties
Molecular Formula |
C24H29N3O2 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-butan-2-yl-1-oxo-N-pyridin-3-ylspiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C24H29N3O2/c1-3-17(2)27-23(29)20-12-6-5-11-19(20)21(24(27)13-7-4-8-14-24)22(28)26-18-10-9-15-25-16-18/h5-6,9-12,15-17,21H,3-4,7-8,13-14H2,1-2H3,(H,26,28) |
InChI Key |
HZOMXGBUPNABIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NC4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.